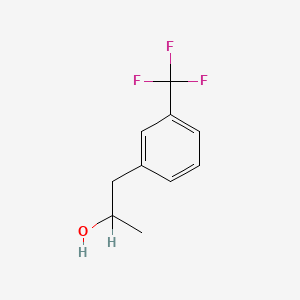

1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Description

BenchChem offers high-quality 1-(3-(Trifluoromethyl)phenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethyl)phenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIKNSNYJWTSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977693 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-45-4 | |

| Record name | 1-(3-Trifluoromethylphenyl)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T889FRK2V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Trifluoromethyl Group: A Game-Changer in the Biological Activity of Aromatic Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluoromethylation in Medicinal Chemistry

The deliberate incorporation of the trifluoromethyl (CF3) group into aromatic alcohol scaffolds represents a pivotal strategy in modern medicinal chemistry.[1] This functional group is not merely an incidental substituent; it is a powerful modulator of a molecule's physicochemical properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[2][3] The unique electronic and steric characteristics of the CF3 group can lead to significant enhancements in metabolic stability, bioavailability, and binding affinity to biological targets.[2][4] Consequently, trifluoromethyl-containing aromatic alcohols have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] This technical guide provides a comprehensive exploration of the biological activities of these compounds, delving into the underlying mechanisms, experimental validation, and their therapeutic potential.

The Physicochemical Impact of the Trifluoromethyl Group: A Foundation for Enhanced Biological Activity

The trifluoromethyl group's profound influence on biological activity stems from its ability to dramatically alter the foundational physicochemical properties of an aromatic alcohol. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This inherent stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2]

Furthermore, the CF3 group is strongly electron-withdrawing, which can significantly impact the acidity of the phenolic hydroxyl group.[5][6] This modulation of pKa can be critical for optimizing interactions with biological targets. The high lipophilicity of the trifluoromethyl group, as indicated by a Hansch-Fujita π constant of +0.88, can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[2][4]

Table 1: Physicochemical Properties of a Representative Trifluoromethylated Phenol vs. its Non-fluorinated Analog

| Compound | pKa | LogP |

| Phenol | 9.95 | 1.46 |

| 4-(Trifluoromethyl)phenol | 7.63 | 2.58 |

This table illustrates the typical increase in acidity (lower pKa) and lipophilicity (higher LogP) upon the introduction of a trifluoromethyl group.

Diverse Biological Activities of Trifluoromethyl-Containing Aromatic Alcohols

The strategic placement of a trifluoromethyl group on an aromatic alcohol can unlock a wide array of potent biological activities. These compounds have demonstrated significant potential across various therapeutic areas.

Anticancer Activities

Trifluoromethyl-containing aromatic alcohols have emerged as promising candidates for cancer therapy. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells, leading to the suppression of cell proliferation, migration, and the induction of apoptosis.[1] For instance, certain trifluoromethylated phenols have been shown to be highly cytotoxic to various myeloid leukemia cell lines, with IC50 values in the sub-micromolar range.[7]

Anti-inflammatory Activities

Chronic inflammation is a key pathological driver of numerous diseases. Trifluoromethyl-containing aromatic alcohols can exert potent anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators such as nitric oxide (NO).[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, for example, contains a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[2]

Antimicrobial Activities

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethyl-containing aromatic alcohols have shown promising activity against a variety of bacterial and fungal strains.[1][8][9] Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.[1]

Antioxidant Activities

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in aging and a multitude of diseases. The phenolic hydroxyl group is a key pharmacophore for scavenging free radicals, and its antioxidant activity can be significantly modulated by the presence of a trifluoromethyl group.[1]

Table 2: Exemplary Biological Activities of Trifluoromethyl-Containing Aromatic Alcohols

| Compound Class | Biological Activity | Example(s) |

| Trifluoromethylated Phenols | Anticancer | Selinexor (inhibits nuclear export, inducing apoptosis in cancer cells)[7] |

| Anti-inflammatory | Celecoxib (selective COX-2 inhibitor)[2][5] | |

| Trifluoromethylated Pyridinols | Anti-Chlamydial | Novel (Trifluoromethyl)pyridine derivatives[10] |

| Trifluoromethylated Coumarins | Antifungal | α-Trifluoromethylated tertiary alcohols bearing coumarins[11] |

Mechanism of Action: How Trifluoromethylation Drives Biological Efficacy

The trifluoromethyl group enhances biological activity through several key mechanisms:

-

Improved Binding Affinity: The steric bulk of the CF3 group can lead to favorable van der Waals interactions within the binding pocket of a target protein.[2] Additionally, its electron-withdrawing nature can modulate the molecule's electronic distribution, resulting in stronger dipole-dipole and halogen bonding interactions with amino acid residues.[2][7]

-

Enhanced Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This leads to a longer half-life in the body, allowing for less frequent dosing.[3]

-

Increased Membrane Permeability: The lipophilic nature of the CF3 group can improve a drug's ability to pass through cell membranes, which is essential for reaching intracellular targets.[4][12]

Caption: Impact of the trifluoromethyl group on drug properties.

Experimental Protocols for Assessing Biological Activity

A robust evaluation of the biological activity of trifluoromethyl-containing aromatic alcohols requires a combination of in vitro and in vivo assays.

In Vitro Assays

A variety of in vitro assays are available for the initial screening and characterization of these compounds.[13]

1. Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trifluoromethyl-containing aromatic alcohol for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

-

2. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution Method)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[14][15]

-

Step-by-Step Methodology:

-

Prepare serial twofold dilutions of the trifluoromethyl-containing aromatic alcohol in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., temperature, time).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

3. Antioxidant Activity Assays (e.g., DPPH Radical Scavenging Assay)

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.

-

Step-by-Step Methodology:

-

Prepare various concentrations of the trifluoromethyl-containing aromatic alcohol.

-

Mix the compound solutions with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis | Semantic Scholar [semanticscholar.org]

- 9. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents | MDPI [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. mdpi.com [mdpi.com]

1-(3-(trifluoromethyl)phenyl)propan-2-ol structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Authored by: A Senior Application Scientist

Introduction

1-(3-(Trifluoromethyl)phenyl)propan-2-ol is a fluorinated aromatic alcohol with the chemical formula C₁₀H₁₁F₃O and a molecular weight of 204.19 g/mol .[1][2][3] Its structural significance is primarily rooted in its role as a key precursor and potential impurity in the synthesis of pharmaceuticals, most notably Fenfluramine, an anorectic drug.[4][5][6] The presence of a chiral center at the second carbon of the propanol chain necessitates a thorough stereochemical analysis, which is critical in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive framework for the structural elucidation and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural descriptions to explain the scientific rationale behind the selection of analytical techniques. We will explore a multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques to build a self-validating analytical system for unambiguous compound identification and purity assessment.

Synthesis Context: Anticipating Analytical Challenges

A robust analytical strategy begins with an understanding of the compound's synthetic origin. A common industrial route to 1-(3-(trifluoromethyl)phenyl)propan-2-ol involves the reduction of its corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one.[5][6] This precursor ketone can be synthesized from 3-trifluoromethylaniline.[5]

Why this matters: Knowledge of this pathway is crucial for the analytical scientist. It immediately flags potential process-related impurities that must be screened for:

-

Unreacted Starting Material: Residual 1-(3-(trifluoromethyl)phenyl)propan-2-one.

-

Byproducts: Impurities arising from side reactions during the multi-step synthesis of the ketone precursor.

This foresight allows for the development of targeted analytical methods capable of detecting and quantifying these specific impurities, ensuring the final compound meets the stringent purity requirements for its intended application.

Integrated Analytical Workflow

The comprehensive characterization of 1-(3-(trifluoromethyl)phenyl)propan-2-ol is not a linear process but an integrated workflow where each technique provides a unique piece of the structural puzzle. The following diagram illustrates the logical flow, from initial purity assessment to definitive structural confirmation.

Caption: Logical workflow for the structural characterization of the target compound.

Part 1: Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. For 1-(3-(trifluoromethyl)phenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

Expertise & Experience: We don't just run a standard ¹H NMR. The trifluoromethyl group makes ¹⁹F NMR an exceptionally clean and sensitive probe. Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton-proton and proton-carbon correlations, respectively, validating the proposed structure.

¹H NMR: Mapping the Proton Framework

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Signals (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ar-H | 7.35 - 7.55 | Multiplet (m) | 4H | Protons on the trifluoromethyl-substituted benzene ring. |

| CH-OH | ~4.15 | Sextet or Multiplet | 1H | Methine proton adjacent to the hydroxyl group and the CH₂ group. |

| CH₂ | ~2.80 | Doublet of Doublets (dd) | 2H | Methylene protons adjacent to the chiral center and the aromatic ring. |

| OH | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H | Exchangeable hydroxyl proton; signal can broaden or shift with concentration.[7] |

| CH₃ | ~1.25 | Doublet (d) | 3H | Methyl protons split by the adjacent methine proton. |

¹³C NMR: Defining the Carbon Skeleton

This provides a count of unique carbon atoms and information about their chemical environment.

¹⁹F NMR: The Trifluoromethyl Signature

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this is a critical and straightforward experiment.

Expert Insight: The presence of a single, sharp singlet in the ¹⁹F NMR spectrum (around -62 to -64 ppm relative to CFCl₃) is a definitive confirmation of the C₆H₄-CF₃ moiety.[8] Any additional signals would immediately indicate the presence of other fluorine-containing impurities.

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire data with a standard pulse program. Ensure a sufficient relaxation delay (e.g., d1 = 2 seconds) for accurate integration.

-

¹³C Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A longer acquisition time is typically required due to the lower sensitivity of the ¹³C nucleus.

-

¹⁹F Acquisition: Use a standard one-pulse experiment. No special parameters are usually needed due to the high sensitivity.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Trustworthiness: The diagnostic power of IR lies in its ability to quickly confirm expected functionalities and, more importantly, to reveal the absence of unexpected ones. For instance, a properly purified sample of our target alcohol should show a complete absence of the strong carbonyl (C=O) stretch (around 1715 cm⁻¹) that would be characteristic of the unreacted ketone starting material.

Predicted IR Absorption Bands (Neat Film)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3550 - 3200 | O-H stretch (alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group.[9] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Indicates the aromatic ring C-H bonds. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the CH, CH₂, and CH₃ groups. |

| 1600, 1480 | C=C stretch (aromatic) | Medium | Aromatic ring backbone vibrations. |

| 1350 - 1100 | C-F stretch | Very Strong | A key signature for the trifluoromethyl group.[10] |

| 1100 - 1000 | C-O stretch (alcohol) | Strong | Confirms the alcohol C-O bond. |

IR Experimental Protocol

-

Sample Preparation: As 1-(3-(trifluoromethyl)phenyl)propan-2-ol is a liquid (colorless oil), the simplest method is to apply a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[10]

-

Background Scan: Perform a background scan with the empty salt plates in the sample compartment of the FT-IR spectrometer.

-

Sample Scan: Place the sample-loaded plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: The choice of ionization technique is key. Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), is excellent for generating a rich, reproducible fragmentation pattern useful for library matching and structural confirmation. A soft ionization technique like Electrospray Ionization (ESI), often used with LC-MS, is better for confirming the molecular weight with minimal fragmentation.

Predicted Mass Spectrometry Fragmentation (EI-MS)

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Proposed Pathway |

|---|---|---|---|

| 204 | [C₁₀H₁₁F₃O]⁺ | - | Molecular Ion [M]⁺.[2] |

| 189 | [C₁₀H₈F₃O]⁺ | •CH₃ | Alpha-cleavage: loss of the methyl radical. |

| 186 | [C₁₀H₉F₃]⁺ | H₂O | Dehydration: common for alcohols.[11] |

| 145 | [C₇H₄F₃]⁺ | •C₃H₇O | Benzylic cleavage, loss of the propanol side chain.[11] |

| 45 | [C₂H₅O]⁺ | •C₈H₆F₃ | Alpha-cleavage: formation of the [CH₃CHOH]⁺ fragment, a very stable secondary carbocation. |

GC-MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Use a split/splitless inlet at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5 or equivalent) is suitable.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ion Source: Standard electron ionization at 70 eV.

-

Scan Range: Acquire data over an m/z range of 40-450 to capture the molecular ion and all significant fragments.

-

Part 2: Chromatographic and Chiral Analysis

While spectroscopy defines the structure, chromatography is essential for assessing its purity and, critically, its enantiomeric composition.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds.[1] A reversed-phase method is typically employed for a molecule of this polarity.

HPLC Experimental Protocol

-

System: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 262 nm.

-

Analysis: The purity is calculated based on the relative area percentage of the main peak versus any impurity peaks.

Chiral Separation: Resolving the Enantiomers

The presence of a stereocenter at C2 makes the separation of the (R)- and (S)-enantiomers mandatory for any pharmaceutical application. Chiral HPLC, which uses a Chiral Stationary Phase (CSP), is the most common approach.[12][13]

Expertise & Experience: The selection of the CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for method development. The mobile phase in chiral separations is typically non-polar (e.g., heptane/isopropanol), which promotes the enantioselective interactions with the CSP required for separation.[14]

Chiral Analysis Workflow

Caption: Workflow for developing a chiral HPLC separation method.

Chiral HPLC Protocol (Starting Point)

-

System: HPLC with UV detector.

-

Column: A polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H).

-

Mobile Phase: An isocratic mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The ratio is adjusted to optimize resolution and retention time.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 254 nm.

Conclusion: A Self-Validating Structural Dossier

The structural characterization of 1-(3-(trifluoromethyl)phenyl)propan-2-ol is achieved not by a single technique, but by the synergistic integration of multiple analytical methods. NMR spectroscopy provides the definitive structural map, Mass Spectrometry confirms the molecular weight and key structural motifs, and IR spectroscopy validates the presence of essential functional groups. This spectroscopic data is then contextualized by chromatographic analysis, which confirms the sample's purity and, crucially, resolves and quantifies its enantiomeric composition.

This comprehensive, multi-technique approach creates a self-validating system. The molecular formula derived from MS must be consistent with the signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR must correspond to the structural fragments deduced from NMR and MS. By cross-validating the data from each experiment, the scientist can deliver a final characterization dossier with the highest degree of confidence and scientific integrity.

References

-

Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. Chirality. Available at: [Link]

-

1-(3-Trifluoromethyl)phenyl-2-propanol. Expert Synthesis Solutions. Available at: [Link]

- A process for the preparation of 1-(3-trifluoromethylphenyl)-propan-2-ol enantiomers. Google Patents.

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

-

1-(3-Trifluoromethylphenyl)-2-propanol. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL. Global Substance Registration System (GSRS). Available at: [Link]

-

1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL. precisionFDA. Available at: [Link]

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine. Google Patents.

-

Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. Available at: [Link]

-

1-(3-(Trifluoromethyl)phenyl)ethanol - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Synfacts. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

-

FT-IR spectrum of 2-Phenyl-1-propanol. ResearchGate. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances. Available at: [Link]

-

Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

-

mass spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

Sources

- 1. esschemco.com [esschemco.com]

- 2. 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 6. 1-(3-(Trifluoromethyl)phenyl)propan-2-one - SRIRAMCHEM [sriramchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-(trifluoromethyl)phenyl)propan-2-ol

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. 1-(3-(trifluoromethyl)phenyl)propan-2-ol (CAS No. 621-45-4) is a compound of significant interest, notably as a known metabolite and impurity of Fenfluramine.[1][2] Its molecular structure, featuring a trifluoromethyl-substituted aromatic ring and a secondary alcohol, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, metabolic studies, and safety assessments.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 1-(3-(trifluoromethyl)phenyl)propan-2-ol. As publicly available experimental spectra for this specific compound are limited, this document synthesizes data from analogous structures and first-principle chemical theory to present an authoritative, predictive guide. Every protocol herein is designed as a self-validating system, ensuring that researchers can confidently apply these methodologies for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular structure proton by proton, carbon by carbon.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electronegative oxygen atom are the dominant factors influencing the proton chemical shifts.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Ar-H (H2, H4, H5, H6) | 7.35 - 7.55 | Multiplet (m) | - | 4H | Protons on the aromatic ring are deshielded. The meta-substitution and coupling to fluorine on the CF₃ group will create a complex, overlapping multiplet. |

| CH-OH (H8) | ~4.10 | Sextet or Multiplet (m) | ~6.2 Hz | 1H | This methine proton is deshielded by the adjacent hydroxyl group. It is coupled to both the -CH₂- (2 protons) and -CH₃ (3 protons) groups. |

| Ar-CH₂ (H7) | 2.75 (dd) & 2.85 (dd) | Doublet of Doublets (dd) | J ≈ 13.5, 6.2 Hz | 2H | These benzylic protons are diastereotopic due to the adjacent chiral center (C8). They will appear as two distinct signals, each split by the geminal proton and the adjacent methine proton (H8). |

| OH | Variable | Broad Singlet (br s) | - | 1H | The chemical shift is concentration and temperature-dependent. Rapid proton exchange often decouples it from adjacent protons.[3] |

| CH₃ (H9) | ~1.25 | Doublet (d) | ~6.2 Hz | 3H | This methyl group is coupled to the single adjacent methine proton (H8), resulting in a doublet. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The key feature is the carbon of the -CF₃ group, which appears as a quartet due to coupling with the three fluorine atoms.[4]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |

| Ar-C (Quaternary) | ~140 | Singlet (s) | The carbon attached to the propanol side chain. |

| Ar-C (Quaternary) | ~131 | Quartet (q) | The carbon attached to the -CF₃ group, split by three fluorine atoms. |

| Ar-CH | ~132, ~129, ~125, ~123 | Singlets (s) | The four aromatic CH carbons, with shifts influenced by the -CF₃ substituent. |

| C F₃ | ~124 | Quartet (q, ¹JCF ≈ 272 Hz) | The trifluoromethyl carbon itself shows a characteristic large one-bond coupling to fluorine.[5] |

| C H-OH | ~69 | Singlet (s) | The carbon bearing the hydroxyl group is shifted downfield by the electronegative oxygen. |

| Ar-C H₂ | ~45 | Singlet (s) | The benzylic carbon. |

| C H₃ | ~24 | Singlet (s) | The terminal methyl carbon. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-(3-(trifluoromethyl)phenyl)propan-2-ol.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Medium | Aliphatic C-H |

| 1600, 1475 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 1350 - 1100 | C-F Stretch | Very Strong | Trifluoromethyl (-CF₃) |

| ~1110 | C-O Stretch | Strong | Secondary Alcohol |

The most telling signals for this molecule are the broad O-H stretch centered around 3400 cm⁻¹ and the series of intense, sharp C-F stretching absorptions between 1350 and 1100 cm⁻¹.[4]

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a single drop of neat 1-(3-(trifluoromethyl)phenyl)propan-2-ol directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak labeling to identify the wavenumbers of key absorption bands.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Under Electron Ionization (EI), the molecule is ionized to a radical cation ([M]⁺•), which then undergoes characteristic fragmentation.

The molecular formula C₁₀H₁₁F₃O corresponds to a molecular weight of 204.19 g/mol , so the molecular ion peak is expected at m/z 204.[1] Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic ring.[7]

Proposed Mass Spectrometry Fragmentation Data (EI-MS)

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 204 | [C₁₀H₁₁F₃O]⁺• | - | Molecular Ion [M]⁺• |

| 186 | [C₁₀H₉F₃]⁺• | H₂O | Dehydration of the alcohol.[8] |

| 159 | [C₉H₁₀F₃]⁺ | •CH₃ | Alpha-cleavage (loss of the terminal methyl group). |

| 145 | [C₈H₆F₃]⁺ | •C₂H₅O | Benzylic cleavage.[8] |

| 45 | [C₂H₅O]⁺ | •C₈H₆F₃ | Alpha-cleavage (charge retained on the hydroxyl-bearing fragment). This is a highly characteristic fragment for a secondary alcohol with a terminal methyl group.[9] |

The most diagnostic fragmentation is the alpha-cleavage. For a secondary alcohol like this, cleavage can occur on either side of the C-OH carbon.

-

Pathway A (loss of •CH₃): Cleavage of the C8-C9 bond results in a stable, resonance-delocalized fragment at m/z 159 .

-

Pathway B (loss of benzylic radical): Cleavage of the C7-C8 bond results in the [CH₃CHOH]⁺ fragment at m/z 45 . This is often the base peak in the mass spectra of such secondary alcohols.[9]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).[8]

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.[8]

-

Scan Range: m/z 40 - 450.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to the proposed pathways.

Conclusion

The structural characterization of 1-(3-(trifluoromethyl)phenyl)propan-2-ol is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and trifluoromethyl functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The combination of a doublet at ~1.25 ppm and a corresponding alpha-cleavage fragment at m/z 45 serves as a powerful diagnostic pair for confirming the propan-2-ol structure over its propan-1-ol isomer. The data and protocols presented in this guide provide a robust framework for researchers to identify and characterize this important molecule with a high degree of confidence.

References

-

The Royal Society of Chemistry (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

SpectraBase. 1-(3-(Trifluoromethyl)phenyl)ethanol. Wiley-Liss, Inc. Available at: [Link]

-

PubChem. 1-(3-Trifluoromethylphenyl)-2-propanol. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry. 2.9 Fragmentation of Alcohols. Available at: [Link]

-

Reiling, S., et al. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

-

Beilstein Journal of Organic Chemistry (2012). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Available at: [Link]

-

LibreTexts Chemistry. 6.2: Fragmentation. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol. Available at: [Link]

-

Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

ADIS Insight (2021). 2020 APPROVALS | New Drug Approvals. Available at: [Link]

Sources

- 1. 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. whitman.edu [whitman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility and stability of 1-(3-(trifluoromethyl)phenyl)propan-2-ol

An In-depth Technical Guide to the Solubility and Stability of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(3-(trifluoromethyl)phenyl)propan-2-ol (CAS: 621-45-4), a key chemical intermediate and a metabolite of fenfluramine.[1] Given the compound's relevance in pharmaceutical synthesis and metabolic studies, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes known data, explains the causal relationships behind its expected properties, and provides detailed, field-proven protocols for the empirical determination of its solubility and stability profiles where public data is limited. The methodologies are designed to be self-validating and align with regulatory expectations for drug development.

Introduction and Molecular Overview

1-(3-(Trifluoromethyl)phenyl)propan-2-ol is an alcohol derivative of benzene containing a trifluoromethyl (CF₃) group at the meta-position. This substitution is critical as the CF₃ group is a powerful electron-withdrawing moiety that significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2] In pharmaceutical development, these characteristics are crucial for optimizing reaction yields, purification processes, formulation design, and predicting in vivo behavior.

The stability and solubility of this intermediate directly impact the quality, purity, and manufacturability of active pharmaceutical ingredients (APIs) derived from it.[3] This guide will therefore not only present existing information but also provide robust experimental frameworks for generating the critical data required for process development and regulatory filings.

Molecular Structure and Key Features

-

IUPAC Name: 1-[3-(trifluoromethyl)phenyl]propan-2-ol[1]

-

CAS Number: 621-45-4

-

Molecular Formula: C₁₀H₁₁F₃O[1]

-

Molecular Weight: 204.19 g/mol [1]

-

Key Structural Features:

-

Aromatic Ring: Provides a hydrophobic core.

-

Trifluoromethyl (CF₃) Group: Enhances lipophilicity and metabolic stability by blocking potential sites of oxidation.[2]

-

Secondary Alcohol (-OH): A polar group capable of hydrogen bonding, which contributes to its solubility in protic solvents. It also represents a potential site for chemical reactions and degradation.

-

Physicochemical Properties

A summary of the known physicochemical properties is presented below. It is important to note that comprehensive experimental data for this specific molecule is not widely published.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₁F₃O | PubChem[1] |

| Molecular Weight | 204.19 g/mol | PubChem[1] |

| Appearance | Colorless Oil / Liquid | Expert Synthesis Solutions, Chem-Impex[2][4] |

| Stereochemistry | Typically available as a racemate | GSRS[5] |

| Boiling Point | Data not available; a related isomer, 3-[3-(Trifluoromethyl)phenyl]propan-1-ol, boils at 60 °C / 1.13 mmHg. | TCI Chemicals, ChemicalBook[6][7] |

Solubility Profile: A Blend of Theory and Practice

The solubility of a compound is a critical parameter that influences everything from reaction kinetics to bioavailability. The structure of 1-(3-(trifluoromethyl)phenyl)propan-2-ol suggests a dualistic nature: the fluorinated phenyl ring imparts significant lipophilicity, while the hydroxyl group allows for interaction with polar solvents.

Theoretical Assessment and Known Qualitative Data

The strong electron-withdrawing nature and steric bulk of the CF₃ group increase the molecule's lipophilicity (logP) compared to its non-fluorinated analog, 1-phenylpropan-2-ol. This suggests enhanced solubility in non-polar organic solvents. Conversely, the secondary alcohol provides a site for hydrogen bonding, allowing for at least partial solubility in polar protic solvents.

Publicly available data is scarce and qualitative. For instance, the related compound 1-phenyl-2-propanol is described as soluble in chloroform and slightly soluble in methanol and ethyl acetate.[] Another similar molecule, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, is listed as "slightly soluble" in DMSO and methanol.[9] This information provides a starting point but is insufficient for process development. Therefore, a robust experimental protocol is required.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a self-validating system because achieving a stable concentration over time confirms that equilibrium has been reached.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the compound ensures that the solvent becomes fully saturated, which is the definition of equilibrium solubility.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducible results.

-

Prolonged Equilibration: A 24-48 hour agitation period is chosen to ensure that the system reaches thermodynamic equilibrium, accommodating even slow dissolution kinetics.

-

Filtration: A sub-micron filter (e.g., 0.22 µm) is used to remove microscopic undissolved particles that could falsely elevate the measured concentration.

Step-by-Step Methodology:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of the selected analytical-grade solvent (e.g., water, methanol, acetonitrile, toluene, dichloromethane).

-

Addition of Solute: Add an excess amount of 1-(3-(trifluoromethyl)phenyl)propan-2-ol to each vial, ensuring a visible undissolved phase remains.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) to ensure the concentration is no longer changing.

-

Sample Preparation: Allow the vials to stand at the same constant temperature for at least 2 hours to let solids settle. Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter.

-

Quantitative Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of a pre-validated analytical method (e.g., RP-HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample against a calibration curve and multiply by the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability and degradation pathways is a regulatory requirement and essential for defining storage conditions, re-test periods, and ensuring product safety.[10][11] The CF₃ group generally enhances the metabolic stability of the aromatic ring, but the secondary alcohol remains a reactive site susceptible to oxidation or elimination.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[12] The goal is not to completely destroy the molecule, but to achieve a modest level of degradation (e.g., 5-20%) to produce a realistic profile of potential degradants.[13]

Causality Behind Experimental Choices:

-

Multiple Stressors: Using a range of conditions (acid, base, oxidation, heat, light) ensures all likely degradation pathways are explored, as mandated by ICH guidelines.[11]

-

Control Samples: A sample protected from stress is analyzed alongside the stressed samples to provide a baseline and confirm that degradation is due to the applied condition.

-

Stability-Indicating Method: The analytical method used must be able to separate the intact parent compound from all generated degradation products. This is a core tenet of the validation process.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-(3-(trifluoromethyl)phenyl)propan-2-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the stock solution to a calibrated light source as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Quenching: After exposure, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating method (see Section 4.2).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradants). Peak purity analysis (e.g., with a PDA detector) should be performed to ensure the parent peak is spectrally pure in the presence of degradants.

Caption: General Workflow for a Forced Degradation Study.

Protocol: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a UV/PDA detector. LC-MS/MS can be used for peak identification.[14]

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust starting point for a molecule with this polarity.

-

Mobile Phase Development:

-

Start with a gradient elution to resolve all potential peaks. A common starting point is:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Run a gradient from ~10% B to 90% B over 20-30 minutes.

-

-

Method Optimization: Inject a mixed solution of all stressed samples. Adjust the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradation products.

-

Detection: The trifluoromethylphenyl chromophore should have a strong UV absorbance. Monitor at a suitable wavelength (e.g., 254 nm or a λmax determined by PDA analysis).

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation is specificity, which is demonstrated by the successful separation of the parent compound from its degradants in the forced degradation samples.

Implications for Research and Drug Development

-

Process Chemistry: Quantitative solubility data is essential for selecting appropriate solvents for synthesis and crystallization, directly impacting yield and purity. Poor solubility can lead to processing challenges and require specialized equipment.

-

Formulation Science: The solubility profile will dictate the potential formulation strategies. For poorly aqueous-soluble compounds, techniques such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Stability and Packaging: Forced degradation studies reveal the compound's liabilities. If it is found to be sensitive to light, light-resistant packaging will be required. If it is susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen) may be necessary. This data is fundamental to establishing a shelf-life and recommended storage conditions.

Conclusion

While 1-(3-(trifluoromethyl)phenyl)propan-2-ol is a known chemical entity, a comprehensive public dataset on its solubility and stability is lacking. The trifluoromethyl group is expected to enhance lipophilicity and intrinsic stability, but the secondary alcohol provides a reactive center. This guide provides the theoretical basis for these properties and, more importantly, offers detailed, robust, and scientifically-sound protocols for their experimental determination. By following these methodologies for quantitative solubility analysis and forced degradation, researchers and drug developers can generate the reliable data needed to make informed decisions, optimize processes, and meet stringent regulatory requirements.

References

-

Title: 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791 Source: PubChem URL: [Link]

- Title: A process for the preparation of 1-(3-trifluoromethylphenyl)

-

Title: 3-[3-(Trifluoromethyl)phenyl]-1-propanol Source: Chem-Impex URL: [Link]

-

Title: 1-(3-(Trifluoromethylthio)phenyl)propan-2-one Source: PubChem URL: [Link]

- Title: Process for manufacturing 1-(3-trifluoromethyl)

-

Title: Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link]

-

Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: Semantic Scholar URL: [Link]

-

Title: 1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: 1-(3-Trifluoromethyl)phenyl-2-propanol Source: Expert Synthesis Solutions URL: [Link]

Sources

- 1. 1-(3-Trifluoromethylphenyl)-2-propanol | C10H11F3O | CID 150791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 4. esschemco.com [esschemco.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS#: 78573-45-2 [m.chemicalbook.com]

- 7. 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 78573-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethyl Group: A Linchpin in the Bioactivity of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, capable of profoundly modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the pivotal role of the trifluoromethyl group in defining the activity of 1-(3-(trifluoromethyl)phenyl)propan-2-ol. While primarily recognized as a key intermediate in the synthesis of the anorectic agent fenfluramine, the inherent physicochemical and metabolic attributes conferred by the CF₃ group on this phenylpropanol scaffold merit a detailed examination. This document will explore the multifaceted effects of trifluoromethylation on lipophilicity, metabolic stability, and potential receptor interactions, providing a framework for understanding its influence on the compound's overall biological profile. Detailed experimental protocols for the assessment of these key parameters are provided, equipping researchers with the necessary tools to evaluate the impact of this powerful functional group.

Introduction: The Power of Fluorination in Drug Design

The introduction of fluorine and fluorinated moieties into small molecules has become an indispensable strategy in drug discovery and development.[1] Among these, the trifluoromethyl group stands out for its unique electronic and steric properties.[2] The CF₃ group is a strong electron-withdrawing group with a high degree of lipophilicity and metabolic stability, making it a valuable tool for optimizing lead compounds.[3] Its presence can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for biological targets.[2][4]

1-(3-(Trifluoromethyl)phenyl)propan-2-ol serves as an exemplary case study for understanding the impact of the CF₃ group. Although its primary utility has been as a precursor to fenfluramine, the structural features of this alcohol, particularly the trifluoromethylated phenyl ring, provide a valuable platform for dissecting the contribution of this functional group to a molecule's potential bioactivity.[5] This guide will provide a comprehensive analysis of the role of the CF₃ group in 1-(3-(trifluoromethyl)phenyl)propan-2-ol, with a focus on its influence on key drug-like properties.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the phenyl ring of 1-phenylpropan-2-ol dramatically alters its physicochemical properties. These changes are fundamental to its behavior in biological systems.

Enhanced Lipophilicity

The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group. This increased lipophilicity, often quantified by the partition coefficient (LogP), can enhance a molecule's ability to cross biological membranes, such as the intestinal lining and the blood-brain barrier.[6]

Table 1: Comparative Physicochemical Properties of 1-(3-(Trifluoromethyl)phenyl)propan-2-ol and 1-Phenylpropan-2-ol

| Property | 1-(3-(Trifluoromethyl)phenyl)propan-2-ol | 1-Phenylpropan-2-ol | Rationale for Difference |

| Molecular Weight | 204.19 g/mol | 136.19 g/mol | Addition of three fluorine atoms and one carbon atom. |

| LogP (Predicted) | ~2.7 | ~1.5 | The highly lipophilic nature of the trifluoromethyl group significantly increases the partition coefficient. |

| Metabolic Stability | Higher | Lower | The strong C-F bonds in the trifluoromethyl group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. |

| Acidity of Benzylic Protons | Increased | Lower | The strong electron-withdrawing nature of the CF₃ group increases the acidity of adjacent C-H bonds. |

Note: Predicted LogP values are estimations and can vary based on the algorithm used. Experimental determination is crucial for accurate assessment.

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By replacing a metabolically susceptible C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended.

The Role of the Trifluoromethyl Group in Biological Activity: A Hypothetical Case Study

While 1-(3-(trifluoromethyl)phenyl)propan-2-ol is primarily known as a synthetic intermediate, its structural similarity to fenfluramine suggests a potential for interaction with the serotonin transporter (SERT).[7][8] The following sections outline a hypothetical experimental workflow to investigate this potential activity and the role of the CF₃ group.

Serotonin Transporter Binding Affinity

The trifluoromethyl group can influence a molecule's binding affinity to its biological target through various mechanisms, including steric effects and the formation of favorable interactions within the binding pocket.[9]

Experimental Protocols

To empirically determine the role of the trifluoromethyl group, a series of in vitro assays would be conducted, comparing 1-(3-(trifluoromethyl)phenyl)propan-2-ol with its non-fluorinated analog, 1-phenylpropan-2-ol.

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[3][8]

Materials:

-

1-(3-(Trifluoromethyl)phenyl)propan-2-ol

-

1-Phenylpropan-2-ol

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of each compound in n-octanol.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of water.

-

Vortex the mixture vigorously for 20 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect aliquots from both the n-octanol and water layers.

-

Analyze the concentration of the compound in each aliquot using a validated HPLC method.

-

Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).

This protocol assesses the metabolic stability of the compounds in the presence of liver enzymes.[7][10]

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

1-(3-(Trifluoromethyl)phenyl)propan-2-ol

-

1-Phenylpropan-2-ol

-

Positive control (e.g., a rapidly metabolized compound)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Thaw and plate the cryopreserved human hepatocytes in 96-well plates and allow them to attach.

-

Prepare working solutions of the test compounds and the positive control in the culture medium.

-

Remove the plating medium from the cells and add the compound-containing medium.

-

Incubate the plates at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile to the wells.

-

Centrifuge the plates to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.[4][11]

Materials:

-

HEK-293 cells stably expressing human SERT

-

Cell culture medium

-

[³H]-Serotonin (radiolabeled serotonin)

-

Test compounds (1-(3-(trifluoromethyl)phenyl)propan-2-ol and 1-phenylpropan-2-ol)

-

Positive control (e.g., Fluoxetine)

-

Assay buffer

-

96-well microplates

-

Scintillation counter

Procedure:

-

Plate the SERT-expressing HEK-293 cells in 96-well microplates.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Pre-incubate the cells with the test compounds or control for a specified time.

-

Initiate the uptake reaction by adding [³H]-Serotonin to each well.

-

Incubate for a short period to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a scintillation counter.

-

Calculate the percent inhibition of serotonin reuptake for each compound concentration and determine the IC₅₀ value.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that profoundly influences the properties of a parent molecule. In the context of 1-(3-(trifluoromethyl)phenyl)propan-2-ol, the CF₃ group is predicted to significantly increase its lipophilicity and metabolic stability compared to its non-fluorinated counterpart. These altered physicochemical properties would, in turn, be expected to modulate its interaction with biological targets, such as the serotonin transporter. The experimental protocols detailed in this guide provide a robust framework for quantifying the impact of the trifluoromethyl group on the compound's ADME profile and its potential pharmacodynamic activity. By systematically evaluating these parameters, researchers can gain a deeper understanding of the structure-activity relationships and leverage the unique properties of the trifluoromethyl group to design more effective and durable therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Baumann, M. H., & Rothman, R. B. (2009). Fenfluramine and norfenfluramine: a story of two drugs. Neuropsychopharmacology, 34(7), 1809-1810.

- In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959.

- LogP / LogD shake-flask method. protocols.io.

- Metabolic stability assay in human, rat, dog or mouse hep

- Hep

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.

- Serotonin transporter affinity of (−)-loliolide, a monoterpene lactone from Mondia whitei. South African Journal of Botany, 77(4), 935-938.

- Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 53-60.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732.

- Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(1), 173-181.

- Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.

- The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates. Neuropsychopharmacology, 39(7), 1755–1766.

- 1-Phenyl-2-propanol. PubChem.

- 1-Phenyl-2-propanol, (-)-. PubChem.

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one. Simson Pharma Limited.

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

- 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Chem-Impex.

- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 77(10), 5461-5481.

- Comparison of the Nutritional, Physicochemical, Technological–Functional, and Structural Properties and Antioxidant Compounds of Corn Kernel Flours from Native Mexican Maize Cultivated in Jalisco Highlands. Foods, 12(15), 2849.

- Perspective Non-Fluorinated and Partially Fluorinated Polymers for Low-Temper

- Structure and properties of fluorinated and non‐fluorinated Ba‐coordination polymers – the position of fluorine makes the difference. Chemistry – A European Journal, 27(26), 7436-7443.

- Biological Properties of Some Volatile Phenylpropanoids.

- The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.

Sources

- 1. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for a role of transporter-mediated currents in the depletion of brain serotonin induced by serotonin transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-(3-(Trifluoromethyl)phenyl)propan-2-one - SRIRAMCHEM [sriramchem.com]

An In-Depth Technical Guide to 4-Propylaniline (CAS No. 2696-84-6): Properties, Synthesis, and Hazard Profile for Advanced Research Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-propylaniline (CAS No. 2696-84-6), a substituted aromatic amine that serves as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] This guide moves beyond a simple recitation of properties to offer a senior application scientist’s perspective on its synthesis, reactivity, and biological relevance. We will delve into the causality behind synthetic choices, underscore the importance of robust analytical validation, and provide a framework for its safe handling and application in a research and development setting. All quantitative data is summarized in structured tables, and key workflows are visualized to enhance comprehension and practical application.

Core Chemical Identity and Physicochemical Properties